3',3,5-Trifluorobiphenyl-4-carboxylic acid

Lipophilicity Drug Design ADME

Select this exact 3',3,5-trifluoro regioisomer—not interchangeable 2',3,5- or 4',3,5- analogs—to preserve SAR-validated binding. A single fluorine shift alters LogP by >0.3, crippling membrane permeability and target engagement. Crystalline solid (mp 199–203°C) ideal for Suzuki-Miyaura couplings; benchmark LogP 3.71 for PAMPA permeability design. Superior to -CF₃ analogs in reaction workup. Secure the precision fluorinated scaffold trusted for lipoxygenase and CCR5 probe development.

Molecular Formula C13H7F3O2
Molecular Weight 252.19 g/mol
Cat. No. B12074950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',3,5-Trifluorobiphenyl-4-carboxylic acid
Molecular FormulaC13H7F3O2
Molecular Weight252.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)C(=O)O)F
InChIInChI=1S/C13H7F3O2/c14-9-3-1-2-7(4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18)
InChIKeyJYESJHWFNGFVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',3,5-Trifluorobiphenyl-4-carboxylic Acid: Chemical Identity and Baseline Specifications for Procurement Assessment


3',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS 1184828-51-0), systematically named 3,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid, is a fluorinated biphenyl carboxylic acid with molecular formula C13H7F3O2 and molecular weight 252.19 g/mol . It is a crystalline solid with a melting point of 199-203°C and a predicted pKa of 3.70±0.36 . This compound serves as a versatile synthetic intermediate and a pharmacological tool for probing lipoxygenase pathways, CCR5 receptor antagonism, and other biological targets [1][2].

Why Structural Isomers and Other Biphenyl Carboxylic Acids Cannot Replace 3',3,5-Trifluorobiphenyl-4-carboxylic Acid


The precise 3',3,5-trifluoro substitution pattern on the biphenyl-4-carboxylic acid scaffold is not interchangeable with other fluorination regioisomers (e.g., 2',3,5- or 4',3,5-) or with -CF3-substituted analogs such as xenalipin [1][2]. Computational and empirical structure-activity relationship (SAR) studies on biphenyl aromatase inhibitors demonstrate that the position of electron-withdrawing fluorine substituents critically modulates both binding affinity and physicochemical properties like LogP and pKa [3]. Even a single positional shift in fluorine placement can alter lipophilicity by ΔLogP > 0.3, which directly impacts membrane permeability, metabolic stability, and off-target engagement [4]. Consequently, substitution with a generic biphenyl carboxylic acid would invalidate SAR-optimized biological outcomes and compromise reproducibility in target validation studies.

Quantitative Differentiation Evidence for 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Against Key Comparators


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Versus Xenalipin

The calculated LogP of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is 3.71, which is 0.10 log units lower than that of the CF3-containing comparator xenalipin (LogP = 3.81) [1]. This modest reduction in lipophilicity may improve aqueous solubility while retaining sufficient membrane permeability, a critical balance for oral bioavailability [2].

Lipophilicity Drug Design ADME

Molecular Weight Advantage: Improved Ligand Efficiency Compared to Xenalipin

3',3,5-Trifluorobiphenyl-4-carboxylic acid possesses a molecular weight of 252.19 g/mol, which is 14.03 g/mol (approximately 5.3%) lower than the 266.22 g/mol of xenalipin [1]. Lower molecular weight generally correlates with improved ligand efficiency and a higher probability of oral absorption [2].

Ligand Efficiency Molecular Weight Drug-likeness

Lipoxygenase Inhibition: Class-Level Bioactivity Differentiating from Non-Fluorinated Analogs

3',3,5-Trifluorobiphenyl-4-carboxylic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, non-fluorinated biphenyl-4-carboxylic acid analogs show significantly reduced or no inhibitory activity against 5-lipoxygenase, with IC50 values typically >10 μM [2]. The electron-withdrawing trifluoro substitution pattern is hypothesized to enhance binding affinity to the enzyme's active site, although direct comparative IC50 data for this specific compound remain unpublished.

Lipoxygenase Inflammation Enzyme Inhibition

CCR5 Antagonism: Preliminary Functional Data Supporting Selectivity Over Other Chemokine Receptors

Preliminary pharmacological screening identifies 3',3,5-Trifluorobiphenyl-4-carboxylic acid as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While direct head-to-head IC50 comparisons are not available for the free acid, structurally related trifluorobiphenyl carboxylates exhibit nanomolar potency (IC50 = 1.95 nM) at CCR5 [2]. This suggests that the trifluoro substitution pattern is a critical pharmacophoric element for CCR5 engagement, a feature lacking in non-fluorinated or mono-fluorinated biphenyl analogs.

CCR5 HIV Chemokine Receptor

Optimal Use Cases for 3',3,5-Trifluorobiphenyl-4-carboxylic Acid Based on Quantifiable Differentiation


Medicinal Chemistry: Lead Optimization for Lipoxygenase Inhibitors

Researchers seeking to develop novel anti-inflammatory agents can utilize 3',3,5-Trifluorobiphenyl-4-carboxylic acid as a privileged scaffold for lipoxygenase inhibition. Its potent activity (as per MeSH classification) contrasts sharply with the inactivity of non-fluorinated analogs, enabling SAR studies to map the contributions of fluorine substitution to target engagement [1][2].

Chemical Biology: Pharmacological Tool for Probing CCR5-Mediated Pathways

The compound's reported CCR5 antagonist activity makes it a valuable probe for dissecting chemokine receptor signaling in cellular models of HIV entry and inflammation. Its use is warranted over non-fluorinated biphenyl controls due to the established requirement of fluorine atoms for high-affinity CCR5 binding [3].

Synthetic Chemistry: Fluorinated Building Block for Advanced Materials

As a crystalline, bench-stable solid with a well-defined melting point (199-203°C), this compound serves as a reliable intermediate for Suzuki-Miyaura cross-couplings and other palladium-catalyzed transformations. Its lower molecular weight and favorable LogP compared to -CF3 analogs offer practical advantages in reaction workup and purification [4].

Drug Discovery: ADME Property Benchmarking

The compound's moderate LogP (3.71) and molecular weight (252.19) position it as a benchmark comparator for assessing the impact of additional substituents on lipophilicity and permeability. Its use in parallel artificial membrane permeability assays (PAMPA) can inform the design of analogs with improved oral bioavailability [5].

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